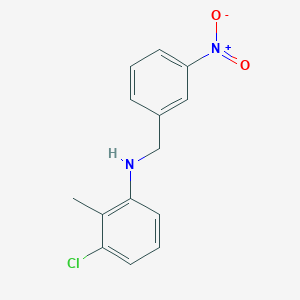![molecular formula C19H21ClN2O2 B5728187 1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications. TFMPP is commonly used as a research tool in the field of neuroscience and pharmacology.
Mechanism of Action
The exact mechanism of action of 1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for many antidepressant drugs.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have a number of biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain. It has also been shown to decrease levels of the stress hormone cortisol, which may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine in lab experiments is its well-established pharmacological profile. It has been extensively studied in animal models, and its effects are well-characterized. However, one limitation is that its effects may not fully translate to humans, and further research is needed to determine its potential therapeutic applications in humans.
Future Directions
There are several potential future directions for research on 1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine. One area of interest is its potential use as an alternative to traditional antidepressant drugs. Another area of interest is its potential use in the treatment of anxiety disorders, particularly those that are resistant to traditional treatments. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine and its effects on the brain and body.
Synthesis Methods
1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine can be synthesized using several different methods, including the reaction of 1-(2-chlorophenyl)piperazine with 3-methylphenol and acetic anhydride. The resulting product is then purified using various chromatographic techniques.
Scientific Research Applications
1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential alternative to traditional antidepressant drugs.
properties
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-5-4-6-16(13-15)24-14-19(23)22-11-9-21(10-12-22)18-8-3-2-7-17(18)20/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOAIAKHYSPERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)







![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)

![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)